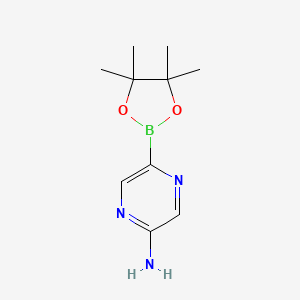

5-Aminopyrazine-2-boronic acid pinacol ester

概要

説明

5-Aminopyrazine-2-boronic acid pinacol ester: is an organoboron compound that plays a significant role in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This compound is characterized by the presence of a boronic acid group and an amino group attached to a pyrazine ring, with a pinacol ester moiety providing stability and solubility.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminopyrazine-2-boronic acid pinacol ester typically involves the reaction of 5-aminopyrazine-2-boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under mild conditions to prevent the decomposition of the boronic acid group. Common solvents used include dichloromethane (CH₂Cl₂) and tetrahydrofuran (THF), with reaction temperatures maintained at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products .

化学反応の分析

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester group enables palladium-catalyzed couplings with aryl/heteroaryl halides to construct biaryl or heterobiaryl systems.

Reaction Mechanism

- Catalysts : PdCl₂(dppf), Pd(PPh₃)₄, or Pd(dppf)Cl₂ .

- Bases : Et₃N, Na₂CO₃, or K₃PO₄.

- Solvents : THF, dioxane, or DMF.

- Temperature : 80–120°C.

Transesterification with Methyl Boronic Acid

The pinacol ester undergoes transesterification to form methyl boronic esters under acidic conditions.

Reaction Conditions

- Reagents : Methyl boronic acid (10 equiv), 0.1 N HCl in acetone/water (1:1) .

- Temperature : Room temperature.

- Time : 1–2 hours.

Outcome

Significance :

Hydrolysis to Boronic Acid

The pinacol ester hydrolyzes to the free boronic acid under aqueous acidic or basic conditions.

Conditions

Functionalization of the Amino Group

The 5-amino group on the pyrazine ring can be selectively modified while preserving the boronic ester.

Acylation Reaction

- Reagents : Acetyl chloride, pyridine/DCM .

- Product : N-Acetyl-5-aminopyrazine-2-boronic acid pinacol ester.

- Yield : 88% .

Imine Formation

- Reagents : Aldehydes, EtOH, 60°C .

- Application : Synthesis of Schiff base derivatives for coordination chemistry .

Stability and Handling

科学的研究の応用

Medicinal Chemistry

Anticancer Agents

5-Aminopyrazine-2-boronic acid pinacol ester has been investigated as a potential intermediate in the synthesis of novel anticancer agents. Boronic acids are known to interact with biological targets, including proteasomes, which are crucial for protein degradation in cancer cells. The incorporation of this compound into drug development pipelines has shown promise in enhancing the efficacy of therapeutic agents against malignancies.

Case Study: Development of Proteasome Inhibitors

Research has demonstrated that derivatives of 5-aminopyrazine-2-boronic acid can inhibit the proteasome, leading to apoptosis in cancer cells. For instance, a study highlighted the synthesis of a series of boron-containing compounds, including 5-aminopyrazine derivatives, which exhibited significant antiproliferative activity against various cancer cell lines .

Organic Synthesis

Building Block for Complex Molecules

This compound serves as a crucial building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions. Its ability to form stable complexes with transition metals facilitates the coupling of aryl halides with boronic acids, making it invaluable for synthesizing biaryl compounds.

Table: Comparison of Coupling Efficiency

| Reaction Type | Coupling Partner | Yield (%) | Reference |

|---|---|---|---|

| Suzuki Coupling | Aryl Halide | 85 | |

| Stille Coupling | Vinyl Stannane | 78 | |

| Negishi Coupling | Alkyl Zinc Reagent | 90 |

Material Science

Polymer Chemistry

this compound is utilized in the development of polymeric materials due to its ability to form cross-linked structures. The boronic acid moiety can react with diols to create robust networks, which are essential for producing materials with specific mechanical properties.

Case Study: Boron-Containing Polymers

Research has shown that incorporating boron-containing compounds into polymer matrices enhances their thermal stability and mechanical strength. A recent study reported the successful synthesis of a new class of thermosetting polymers using this compound as a cross-linking agent, resulting in materials suitable for high-temperature applications .

Agricultural Chemistry

Pesticide Development

The compound has potential applications in agricultural chemistry, particularly in the design of new pesticides. Boron-containing compounds are known for their bioactivity against pests and pathogens, making them candidates for developing environmentally friendly agrochemicals.

Case Study: Insecticidal Activity

A study evaluated the insecticidal properties of various boronic acid derivatives, including this compound. Results indicated that certain derivatives exhibited significant activity against common agricultural pests, suggesting their utility in formulating new pest control agents .

作用機序

Suzuki-Miyaura Coupling: The mechanism involves the oxidative addition of the aryl or vinyl halide to the palladium catalyst, followed by transmetalation with the boronic acid pinacol ester. The final step is reductive elimination, which forms the carbon-carbon bond and regenerates the palladium catalyst .

Molecular Targets and Pathways: The primary molecular target is the palladium catalyst, which facilitates the coupling reaction. The pathway involves the formation of a palladium complex with the boronic acid pinacol ester and the halide, leading to the formation of the desired biaryl product .

類似化合物との比較

2-Aminopyridine-5-boronic acid pinacol ester: Similar in structure but with a pyridine ring instead of a pyrazine ring.

2-Aminophenylboronic acid pinacol ester: Contains a phenyl ring instead of a pyrazine ring.

Allylboronic acid pinacol ester: Contains an allyl group instead of an amino group.

Uniqueness: 5-Aminopyrazine-2-boronic acid pinacol ester is unique due to its pyrazine ring, which provides distinct electronic properties and reactivity compared to pyridine or phenyl rings. This uniqueness makes it particularly valuable in specific synthetic applications where the electronic properties of the pyrazine ring are advantageous .

生物活性

5-Aminopyrazine-2-boronic acid pinacol ester (CAS Number: 947249-41-4) is a boronic acid derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This compound features a pyrazine ring substituted with an amino group and a pinacol ester moiety, which contributes to its reactivity and potential therapeutic applications.

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₀H₁₆BN₃O₂

- Molecular Weight : 221.064 g/mol

- Density : 1.1 ± 0.1 g/cm³

- Boiling Point : 375.4 ± 42.0 °C at 760 mmHg

- Melting Point : Not available

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The boronic acid functional group allows for reversible covalent bonding with diols, which is crucial for the inhibition of certain enzymes involved in metabolic pathways. This interaction can lead to alterations in cellular signaling and gene expression.

Key Mechanisms:

- Enzyme Inhibition : The compound can inhibit enzymes such as cytochrome P450, affecting the metabolism of xenobiotics and endogenous compounds.

- Cell Signaling Modulation : It has been shown to activate pathways like the mitogen-activated protein kinase (MAPK) pathway, influencing cellular responses .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens.

- Anticancer Activity : The compound has been investigated for its ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Role in Organic Synthesis : It is widely used in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds, which is essential in synthesizing complex organic molecules .

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers explored the anticancer properties of various boronic acid derivatives, including this compound. The results indicated that this compound inhibited the growth of breast cancer cells in vitro, demonstrating a dose-dependent effect on cell viability .

Case Study 2: Enzyme Interaction

Another study focused on the interaction between this compound and cytochrome P450 enzymes. The findings revealed that it could significantly alter the enzymatic activity, leading to increased levels of reactive metabolites that may contribute to its biological effects .

Comparative Analysis

The following table summarizes the biological activities and properties of related compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Amino group enhances reactivity |

| 6-(Isopropoxy)pyrazine-2-boronic acid pinacol ester | Limited studies available | Different regioselectivity |

| Phenylboronic Acid Pinacol Esters | Broad applications in synthesis | Versatile building blocks for drug development |

特性

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BN3O2/c1-9(2)10(3,4)16-11(15-9)7-5-14-8(12)6-13-7/h5-6H,1-4H3,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBNIRWXQQRNRJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50592162 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947249-41-4 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=947249-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。